2-Amidinopyridinium chloride
Description
2-Amidinopyridinium chloride (CAS 51285-26-8), also known as pyridine-2-carboximidamide hydrochloride, is a nitrogen-rich heterocyclic compound characterized by a pyridine ring substituted with an amidine group at the 2-position, paired with a chloride counterion. Its molecular formula is C₆H₈N₃Cl, with a molecular weight of 157.60 g/mol . The amidine group (–C(=NH)–NH₂) confers strong hydrogen-bonding capabilities and basicity, making it valuable in pharmaceutical synthesis, particularly as a precursor for bioactive molecules or catalysts. The hydrochloride salt enhances its stability and solubility in polar solvents like water and alcohols, critical for industrial applications .
Properties
IUPAC Name |
[amino(pyridin-2-yl)methylidene]azanium;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3.ClH/c7-6(8)5-3-1-2-4-9-5;/h1-4H,(H3,7,8);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMHCEDDZKAYPLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=[NH2+])N.[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amidinopyridinium chloride typically involves the reaction of pyridine-2-carboximidamide with hydrochloric acid. The process can be summarized as follows:
Starting Material: Pyridine-2-carboximidamide.
Reagent: Hydrochloric acid.
Reaction: The pyridine-2-carboximidamide is dissolved in an appropriate solvent, and hydrochloric acid is added to the solution. The mixture is then stirred at room temperature until the reaction is complete.
Isolation: The product, this compound, is isolated by filtration and purified by recrystallization.
Industrial Production Methods: While the compound is primarily synthesized in laboratory settings, industrial production methods would likely involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Amidinopyridinium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine-2-carboxamide.
Reduction: Reduction reactions can convert it to pyridine-2-carboximidamide.
Substitution: It can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under mild conditions.
Major Products:
Oxidation: Pyridine-2-carboxamide.
Reduction: Pyridine-2-carboximidamide.
Substitution: Various substituted pyridinium derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amidinopyridinium chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-amidinopyridinium chloride involves its interaction with specific molecular targets. The compound can bind to nucleophilic sites on enzymes and proteins, altering their activity. This interaction can lead to the inhibition of enzyme function or the modulation of signaling pathways, which is the basis for its potential therapeutic effects .
Comparison with Similar Compounds
Key Observations:
Substituent Position and Basicity: this compound’s amidine group at the 2-position exhibits stronger basicity (pKa ~11–12) compared to amino-substituted analogues like 2-aminopyridine (pKa ~6.8) due to resonance stabilization of the protonated amidinium ion . This enhances its reactivity in nucleophilic reactions. In contrast, 2-aminomethylpyrimidine hydrochloride (a pyrimidine derivative) has lower basicity owing to the electron-withdrawing nature of the pyrimidine ring’s dual nitrogen atoms .
Solubility and Stability: Hydrochloride salts (e.g., this compound, 2-aminomethylpyrimidine hydrochloride) show superior aqueous solubility compared to non-salt forms (e.g., 2-aminopyridine). This is critical for drug formulation . 3-Aminopyridine’s higher melting point (64°C vs. 58.1°C for 2-aminopyridine) reflects stronger intermolecular hydrogen bonding in the solid state .
Applications: this compound is specialized for synthesizing amidine-containing drugs (e.g., protease inhibitors), whereas 2-aminopyridine derivatives are widely used in antihistamines like pheniramine . Pyrimidine derivatives (e.g., 4-amino-5-aminomethyl-2-methylpyrimidine dihydrochloride) are often employed in nucleotide analog synthesis due to their structural resemblance to purine/pyrimidine bases .
Research Findings and Limitations
- Synthetic Utility: this compound’s amidine group enables efficient coupling with carboxylic acids to form acylated products, a reaction less feasible with amino-pyridines due to weaker nucleophilicity .
- Toxicity: Unlike 2-aminopyridine (classified as toxic), this compound’s safety profile remains understudied, necessitating caution in handling .
- Data Gaps: Melting/boiling points and detailed thermodynamic data for this compound are absent in current literature, highlighting a need for further characterization.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Amidinopyridinium chloride, and how can purity be ensured during synthesis?
- Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions involving pyridine derivatives. For example, 2-aminopyridine can react with amidine precursors under acidic conditions to form the hydrochloride salt. Purity is ensured through recrystallization in polar solvents (e.g., ethanol/water mixtures) and monitored via HPLC or NMR spectroscopy. Crystallographic validation using SHELX software (for structure refinement) and ORTEP-3 (for visualization) can confirm molecular integrity .
Q. How should researchers handle and store this compound to prevent degradation?
- Methodology : Store in airtight containers under dry, inert atmospheres (argon or nitrogen) at 2–8°C. Avoid prolonged exposure to humidity, as hygroscopic properties may lead to hydrolysis. Use desiccants and conduct periodic FTIR analysis to detect moisture-induced structural changes .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : ¹H/¹³C NMR in D₂O or DMSO-d₆ to resolve aromatic proton environments and amidinium resonances.
- FTIR : Confirm N–H stretching (3100–3300 cm⁻¹) and C=N vibrations (1650–1700 cm⁻¹).
- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks .
Advanced Research Questions
Q. How do hydrogen-bonding patterns in this compound crystals influence its supramolecular assembly?
- Methodology : Single-crystal XRD (via SHELXL/XT) reveals N–H···Cl and π-π interactions. Graph-set analysis (Etter’s formalism) classifies hydrogen-bond motifs (e.g., R₂²(8) rings). For example, in related 2-aminopyridinium salts, bifurcated N–H···O bonds form 1D chains, while weak C–H···Cl interactions stabilize 3D networks .
Q. What computational methods predict the nonlinear optical (NLO) properties of 2-Amidinopyridinium derivatives?
- Methodology : Density Functional Theory (DFT) with B3LYP/6-311++G(d,p) basis sets calculates hyperpolarizability (β) and dipole moments. Z-scan experiments validate third-order NLO responses (e.g., 2-aminopyridinium malonate shows β ~ 10⁻³⁰ esu). Frontier orbital analysis (HOMO-LUMO gaps) correlates with charge-transfer efficiency .
Q. How do thermal stability and mechanical properties of 2-Amidinopyridinium crystals affect their suitability for photonic devices?
- Methodology :
- Thermal Analysis : DSC/TGA identifies decomposition thresholds (e.g., melting points >200°C for stable salts).
- Microhardness Testing : Vickers hardness (Hᵥ) measurements assess mechanical durability (e.g., Hᵥ ~ 50 kg/mm² for 2-aminopyridinium malonate).
- Dielectric Studies : Frequency-dependent permittivity measurements evaluate dielectric constants for optoelectronic applications .
Q. How can conflicting crystallographic data for 2-Amidinopyridinium salts be resolved?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
